2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a chloro substituent and a dimethylamino-naphthyl-ethyl side chain, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Side Chain: The dimethylamino-naphthyl-ethyl side chain can be introduced through a nucleophilic substitution reaction, where the amine group reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen or other functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays or as a ligand in receptor studies.
Medicine: Possible pharmacological applications, such as in the development of new therapeutic agents.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(dimethylamino)ethyl)benzamide: Lacks the naphthyl group, which may result in different chemical and biological properties.
N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide: Lacks the chloro substituent, potentially affecting its reactivity and interactions.
Uniqueness
The presence of both the chloro substituent and the dimethylamino-naphthyl-ethyl side chain in 2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide may confer unique properties, such as specific binding affinities, reactivity, and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c1-24(2)20(14-23-21(25)18-11-5-6-13-19(18)22)17-12-7-9-15-8-3-4-10-16(15)17/h3-13,20H,14H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNABUOLSBLBCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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